molecular formula C23H22N2O2 B271209 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271209
M. Wt: 358.4 g/mol
InChI Key: AADLEJXDQFNUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a small molecule drug that is used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.

Mechanism of Action

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have a number of biochemical and physiological effects on the body. They increase the levels of incretin in the body, which leads to improved blood sugar control. In addition, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they can be used to study the effects of incretin on blood sugar control and cardiovascular health. However, one limitation is that they may not accurately reflect the effects of incretin in the body, as they only inhibit 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide and do not mimic the full range of incretin effects.

Future Directions

There are many future directions for research on 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of research is the development of new 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with improved efficacy and safety profiles. Another area of research is the use of 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in combination with other drugs for the treatment of type 2 diabetes. Additionally, there is ongoing research on the effects of 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors on cardiovascular health and other aspects of metabolic syndrome.

Synthesis Methods

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can be synthesized using a variety of methods, including organic synthesis and biotechnology. Organic synthesis involves the chemical synthesis of the drug molecule using various reagents and catalysts. Biotechnology involves the use of living organisms, such as bacteria or yeast, to produce the drug molecule through fermentation or other processes.

Scientific Research Applications

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Clinical trials have shown that 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.

properties

Product Name

1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H22N2O2/c1-15-7-5-8-16(2)22(15)25-14-18(13-21(25)26)23(27)24-20-12-6-10-17-9-3-4-11-19(17)20/h3-12,18H,13-14H2,1-2H3,(H,24,27)

InChI Key

AADLEJXDQFNUIT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.